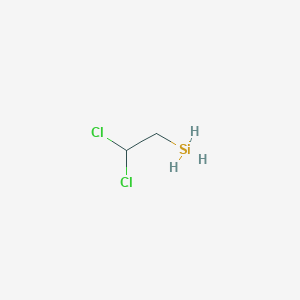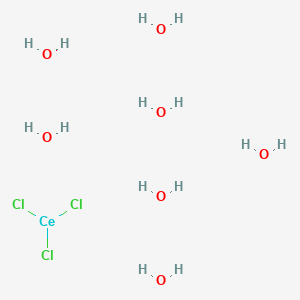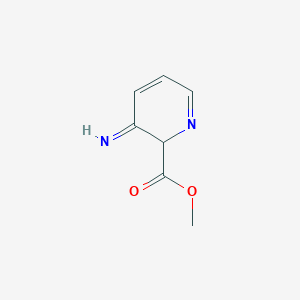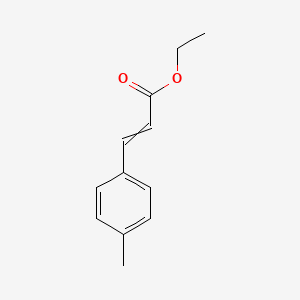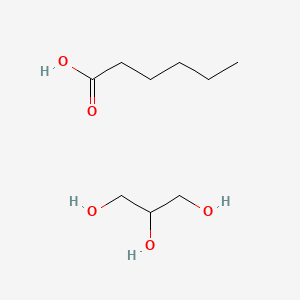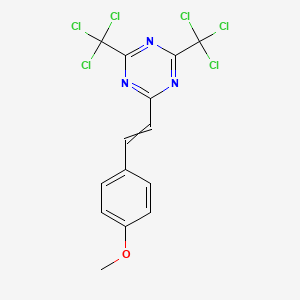
1,3-Propylenediphosphonic Acid
Übersicht
Beschreibung
Sie ist ein weißes bis fast weißes Pulver oder ein kristalliner Feststoff, der sich sehr gut in Methanol löst . Diese Verbindung ist für ihre starken chelatbildenden Eigenschaften bekannt und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
1,3-Propandiphosphonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Phosphortrichlorid mit 1,3-Propandiol in Gegenwart einer Base, gefolgt von einer Hydrolyse . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern. Industrielle Produktionsverfahren umfassen oft die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.
Chemische Reaktionsanalyse
1,3-Propandiphosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Phosphonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können Phosphinderivate ergeben.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Analyse Chemischer Reaktionen
1,3-Propanediphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form various substituted phosphonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Propandiphosphonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Chelatbildner in verschiedenen chemischen Reaktionen und Prozessen eingesetzt.
Biologie: Diese Verbindung wird zur Untersuchung der Enzyminhibition und als Ligand in biochemischen Assays eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1,3-Propandiphosphonsäure beinhaltet ihre Fähigkeit, Metallionen zu chelatieren, was die Aktivität von metalloabhängigen Enzymen hemmen kann. Dieser Chelationsprozess stört die normale Funktion dieser Enzyme und führt zu verschiedenen biochemischen Wirkungen. Zu den molekularen Zielstrukturen gehören Metallionen wie Calcium, Magnesium und Eisen, die essentielle Kofaktoren für viele Enzyme sind .
Wirkmechanismus
The mechanism of action of 1,3-propanediphosphonic acid involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes. This chelation process disrupts the normal function of these enzymes, leading to various biochemical effects. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential cofactors for many enzymes .
Vergleich Mit ähnlichen Verbindungen
1,3-Propandiphosphonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2-Ethanddiphosphonsäure: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
1,4-Butandiphosphonsäure: Ähnliche Struktur, aber mit einer längeren Kohlenstoffkette.
Aminomethylendiphosphonsäure: Enthält eine Aminogruppe, die ihr andere chemische Eigenschaften verleiht.
Die Einzigartigkeit von 1,3-Propandiphosphonsäure liegt in ihrer spezifischen Kohlenstoffkettenlänge und dem resultierenden Gleichgewicht zwischen Löslichkeit und Chelatkraft, wodurch sie für bestimmte Anwendungen besonders effektiv ist.
Eigenschaften
IUPAC Name |
3-phosphonopropylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVPFLXCHEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


